Ethyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate Ethyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 518321-20-5
VCID: VC21494907
InChI: InChI=1S/C26H24N2O6S/c1-5-33-26(30)24-18(4)34-22-8-7-20(15-21(22)24)28(25(29)19-10-12-27-13-11-19)35(31,32)23-9-6-16(2)14-17(23)3/h6-15H,5H2,1-4H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)C)C)C
Molecular Formula: C26H24N2O6S
Molecular Weight: 492.5g/mol

Ethyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 518321-20-5

Cat. No.: VC21494907

Molecular Formula: C26H24N2O6S

Molecular Weight: 492.5g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate - 518321-20-5

Specification

CAS No. 518321-20-5
Molecular Formula C26H24N2O6S
Molecular Weight 492.5g/mol
IUPAC Name ethyl 5-[(2,4-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C26H24N2O6S/c1-5-33-26(30)24-18(4)34-22-8-7-20(15-21(22)24)28(25(29)19-10-12-27-13-11-19)35(31,32)23-9-6-16(2)14-17(23)3/h6-15H,5H2,1-4H3
Standard InChI Key VVVFCKKEEWIOIX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)C)C)C
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)C)C)C

Introduction

Ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry. This molecule belongs to the benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure integrates a benzofuran core with sulfonamide and isonicotinoyl functional groups, which contribute to its bioactivity.

Synthesis

The synthesis of ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves multi-step organic reactions:

  • Formation of Benzofuran Core: The benzofuran ring is synthesized via cyclization of ortho-hydroxyaryl ketones with alkynes under acidic or basic conditions.

  • Sulfonamide Derivatization: The introduction of the sulfonamide group occurs through reaction with a sulfonyl chloride derivative (e.g., 2,4-dimethylbenzenesulfonyl chloride).

  • Isonicotinoyl Coupling: The final step involves coupling the intermediate compound with isonicotinic acid or its derivatives to yield the target molecule.

Biological Activity

Preliminary studies indicate that this compound exhibits promising pharmacological properties:

  • Anti-inflammatory Potential: The sulfonamide moiety is known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), suggesting anti-inflammatory effects.

  • Anticancer Activity: Benzofuran derivatives often demonstrate cytotoxicity against various cancer cell lines due to their ability to induce apoptosis or inhibit cell proliferation.

  • Antimicrobial Properties: The isonicotinoyl group may enhance antimicrobial activity by targeting bacterial enzymes.

Analytical Characterization

The compound's identity and purity are confirmed using advanced analytical techniques:

TechniquePurpose
NMR Spectroscopy (1H, 13C)Determines the structural framework and functional group positioning
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern
Infrared Spectroscopy (IR)Identifies characteristic functional groups (e.g., sulfonamide, ester)

These methods ensure the structural integrity of the synthesized compound.

Future Directions

Further research on this compound should focus on:

  • In Vitro Studies: Evaluating its activity against specific enzymes (e.g., COX, LOX) and cancer cell lines.

  • In Vivo Testing: Assessing pharmacokinetics and toxicity in animal models.

  • Derivatization: Modifying substituents on the benzofuran ring to optimize biological activity.

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